molecular formula C9H18O2S B14312423 Methyl 7-(methylsulfanyl)heptanoate CAS No. 116120-92-4

Methyl 7-(methylsulfanyl)heptanoate

Cat. No.: B14312423
CAS No.: 116120-92-4
M. Wt: 190.31 g/mol
InChI Key: BQMWQTJFFBTSHH-UHFFFAOYSA-N
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Description

Methyl 7-(methylsulfanyl)heptanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a heptanoate backbone with a methylsulfanyl group attached to the seventh carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-(methylsulfanyl)heptanoate can be synthesized through esterification reactions. One common method involves the reaction of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 7-(methylsulfanyl)heptanoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, replacing the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 7-(methylsulfanyl)heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 7-(methylsulfanyl)heptanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. The methylsulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Methyl heptanoate: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    Ethyl 7-(methylsulfanyl)heptanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 7-(ethylsulfanyl)heptanoate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness: Methyl 7-(methylsulfanyl)heptanoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

116120-92-4

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

methyl 7-methylsulfanylheptanoate

InChI

InChI=1S/C9H18O2S/c1-11-9(10)7-5-3-4-6-8-12-2/h3-8H2,1-2H3

InChI Key

BQMWQTJFFBTSHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCSC

Origin of Product

United States

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